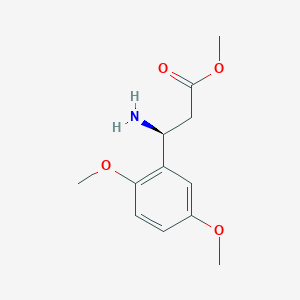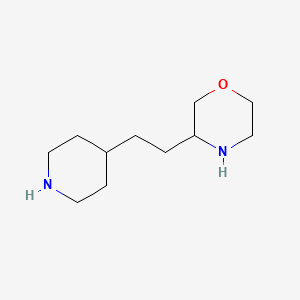
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound with the molecular formula C11H19BrO2 This compound is characterized by a tetrahydropyran ring substituted with a bromocyclopentyl group and an oxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the cyclopentyl group.
Tetrahydropyran-4-carbaldehyde: A precursor in the synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran.
2-Bromocyclopentanol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a bromocyclopentyl group and an oxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and scientific research .
Eigenschaften
Molekularformel |
C11H19BrO2 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
4-[(2-bromocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2 |
InChI-Schlüssel |
GNMHPHLLAAXMOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OCC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)







